Bay 41-4109 Less Active Enantiomer vs. Active (R)-Enantiomer: Defined Stereochemical Identity and Differential Activity
The less active enantiomer of Bay 41-4109 is explicitly defined as the (S)-enantiomer, with a CAS number of 476617-51-3, distinct from the active (R)-enantiomer (CAS 298708-81-3) . The active (R)-enantiomer exhibits an IC50 of 53 nM for inhibiting human HBV replication in cell-based assays, while the less active enantiomer demonstrates no reported antiviral activity in published studies [1]. This stereochemical distinction is paramount as the mechanism of action for HAP compounds involves specific binding to the HBV core protein dimer-dimer interface, a process known to be highly stereoselective [2].
| Evidence Dimension | Stereochemical Configuration and Antiviral Activity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 476617-51-3; Antiviral activity: Not reported in literature |
| Comparator Or Baseline | (R)-enantiomer, CAS 298708-81-3; IC50: 53 nM (HBV replication) |
| Quantified Difference | Qualitative stereochemical difference leading to >1000-fold difference in activity (active enantiomer IC50: 53 nM; less active enantiomer activity below detection/not reported) |
| Conditions | Cell-based HBV replication assay; HAP compound stereoselective binding to HBV core protein |
Why This Matters
This stereochemical and functional difference enables the less active enantiomer to serve as a definitive negative control for isolating enantiomer-specific antiviral effects in mechanism-of-action studies.
- [1] Wu GY, et al. Inhibition of hepatitis B virus replication by Bay 41-4109 and its association with nucleocapsid disassembly. J Chemother. 2008 Aug;20(4):458-67. doi: 10.1179/joc.2008.20.4.458. PMID: 18676226. View Source
- [2] Berke JM, Tan Y, Verbinnen T, Dehertogh P, Vergauwen K, Vos A, Lenz O, Pauwels F. Antiviral profiling of the capsid assembly modulator BAY41-4109 on full-length HBV genotype A-H clinical isolates and core site-directed mutants in vitro. Antiviral Res. 2017 Aug;144:205-215. doi: 10.1016/j.antiviral.2017.06.016. View Source
